5-Bromo-1,2-difluoro-3-methylbenzene
Overview
Description
5-Bromo-1,2-difluoro-3-methylbenzene is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and methyl groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-difluoro-3-methylbenzene typically involves the bromination and fluorination of methylbenzene derivatives. One common method includes the bromination of 1,2-difluoro-3-methylbenzene using bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalysts and reaction monitoring systems ensures high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include dehalogenated benzene derivatives.
Scientific Research Applications
5-Bromo-1,2-difluoro-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-difluoro-3-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-difluoro-3-trifluoromethylbenzene
- 5-Bromo-1,3-difluoro-2-methylbenzene
- 5-Bromo-2,3-difluorotoluene
Uniqueness
5-Bromo-1,2-difluoro-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and fluorine atoms enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-bromo-1,2-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCNAFQTGMPZPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290867 | |
Record name | 5-Bromo-1,2-difluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1143502-75-3 | |
Record name | 5-Bromo-1,2-difluoro-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1143502-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-difluoro-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701290867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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